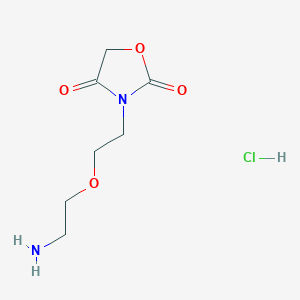
3,3-Dimethyl-1-(3-methylthiophen-2-yl)butan-1-amine hydrochloride
Descripción general
Descripción
3,3-Dimethyl-1-(3-methylthiophen-2-yl)butan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H20ClNS and its molecular weight is 233.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Crystallography :Research on derivatives of butyrate and 1,3-dioxane, including compounds structurally related to 3,3-dimethyl-1-(3-methylthiophen-2-yl)butan-1-amine hydrochloride, highlights the importance of synthesis and crystallographic analysis in understanding the properties of new chemical entities. These studies involve characterizing compounds through FTIR, NMR, and X-ray diffraction techniques to elucidate their structures, which is crucial for the development of materials with specific physical and chemical properties (Jebas et al., 2013).
Chemical Libraries and Reactions :Research on generating structurally diverse libraries through alkylation and ring closure reactions using related compounds demonstrates the versatility of these chemicals as starting points for synthesizing new molecules. Such methodologies are instrumental in medicinal chemistry and drug discovery, where the creation of compound libraries can lead to the identification of molecules with potential therapeutic effects (Roman, 2013).
Photodegradation Studies :Investigations into the photostability of fungicides related to this compound provide insights into environmental behavior and degradation pathways of chemical compounds. Understanding the photodegradation process is essential for assessing the environmental impact of chemicals and developing compounds with improved stability and reduced ecological footprint (Nag & Dureja, 1997).
Electrochemical and Optical Properties :Studies on the electrochemical and optical properties of polymers derived from structurally related compounds highlight the potential application of such chemicals in materials science, particularly in the development of conductive polymers for electronic devices. These research efforts contribute to advancements in materials with specific electronic and photonic properties (Arbizzani et al., 1992).
Propiedades
IUPAC Name |
3,3-dimethyl-1-(3-methylthiophen-2-yl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NS.ClH/c1-8-5-6-13-10(8)9(12)7-11(2,3)4;/h5-6,9H,7,12H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPBPAUKJIYSLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-((1H-benzo[d]imidazol-2-yl)thio)ethan-1-amine hydrochloride](/img/structure/B1471483.png)








